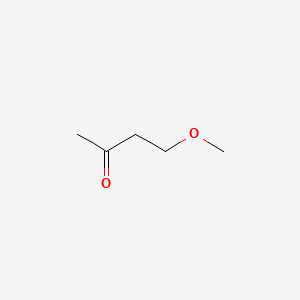

2-Butanone, 4-methoxy-

Descripción general

Descripción

2-Butanone, 4-methoxy- is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Butanone, 4-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20545. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butanone, 4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Butanone, 4-methoxy- (also known as 4-methoxy-3-methylbutan-2-one) is a ketone compound characterized by a methoxy group attached to a butanone structure. This compound has garnered attention due to its diverse biological activities, which include cytotoxic, antimicrobial, and antiplasmodial effects. This article explores the biological activity of 2-butanone, 4-methoxy-, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C5H10O2

- CAS Number : 6975-85-5

- Appearance : Colorless liquid with a pleasant odor

- Boiling Point : Approximately 201°F (94°C)

- Solubility : Slightly soluble in water

Biological Activity Overview

Research indicates that 2-butanone, 4-methoxy- exhibits several significant biological activities:

-

Cytotoxicity :

- The compound has shown notable cytotoxic effects against various cancer cell lines.

- An IC50 value of 0.63 μg/mL was reported for P-388 cells, indicating strong potential for therapeutic applications in oncology.

-

Antiplasmodial Activity :

- The compound demonstrated an IC50 value of 4.28 μg/mL against Plasmodium falciparum, suggesting its potential utility in treating malaria.

-

Antimicrobial Properties :

- Preliminary studies indicate that 2-butanone, 4-methoxy- may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still emerging.

Cytotoxicity Studies

A series of in vitro assays were conducted to assess the cytotoxic effects of 2-butanone, 4-methoxy-. The results from these studies are summarized in Table 1:

| Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|

| P-388 | 0.63 | |

| HEPG2 | Not reported | |

| MCF7 | Not reported |

These findings indicate that the compound has promising cytotoxic effects particularly against P-388 cells, which are often used as a standard for evaluating anticancer activity.

Antiplasmodial Activity

The antiplasmodial activity was evaluated using standard assays against Plasmodium falciparum. The results indicate significant potential for further development as an antimalarial agent:

| Activity Type | IC50 (μg/mL) | Reference |

|---|---|---|

| Antiplasmodial | 4.28 |

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study focusing on the antiproliferative effects of various compounds derived from 2-butanone, 4-methoxy-, researchers synthesized novel derivatives and tested them against cancer cell lines such as HEPG2 and MCF7. One derivative exhibited an IC50 value of 0.7 μmol/L , showcasing enhanced potency compared to the parent compound.

Case Study 2: Antimicrobial Potential

Initial screening for antimicrobial activity revealed that 2-butanone, 4-methoxy- could inhibit the growth of several bacterial strains. However, further studies are required to quantify its effectiveness and understand the mechanisms involved.

The mechanism by which 2-butanone, 4-methoxy- exerts its biological effects is still under investigation. It is hypothesized that the methoxy group plays a crucial role in enhancing the lipophilicity of the compound, facilitating its interaction with cellular membranes and biological targets.

Aplicaciones Científicas De Investigación

Chemistry

2-Butanone, 4-methoxy- serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance:

- Oxidation : Converts the ketone to carboxylic acids using agents like potassium permanganate.

- Reduction : Converts the ketone group to an alcohol using sodium borohydride.

- Substitution : The methoxy group can be replaced with other functional groups using nucleophilic reagents.

Biology

In biological research, this compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. Its interactions with enzymes can provide insights into metabolic processes and biochemical reactions.

Medicine

2-Butanone, 4-methoxy- may act as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to be modified into various medicinal agents, enhancing its utility in drug development.

Industry

The compound finds application in the production of fragrances and flavors due to its pleasant aroma. It is also used in formulating specialty chemicals for various industrial applications.

Case Study 1: Antimicrobial Activity

Research has indicated that 2-butanone, 4-methoxy-, exhibits antimicrobial properties. Initial screenings revealed its effectiveness in inhibiting the growth of several bacterial strains, suggesting potential applications in developing antimicrobial agents.

Case Study 2: Gas-phase Basicity

A study conducted using Fourier transform ion cyclotron resonance and high-pressure mass spectrometry measured the gas-phase basicity of 4-methoxy-2-butanone. This research provided insights into the molecule's proton affinity and intrinsic basicity, which are crucial for understanding its reactivity in different environments.

Propiedades

IUPAC Name |

4-methoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWOJIIXBYNGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220045 | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-85-5 | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6975-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Methoxy-2-butanone synthesized through an aldol-type reaction?

A1: [] N-chlorosuccinimide (NCS) and tin(II) chloride (SnCl2) can catalyze an aldol-type reaction between propen-2-yl acetate and aldehydes in the presence of methanol. This reaction yields 4-Methoxy-2-butanone, alongside a dehydromethoxylation byproduct, 3-buten-2-one. You can find more details about this synthesis in the paper "Aldol-Type Reaction by Propen-2-yl Acetate with NCS/SnCl2/ROH" .

Q2: What is the gas-phase basicity of 4-Methoxy-2-butanone?

A2: [] Gas-phase basicity, a crucial physicochemical property reflecting a molecule's proton affinity, has been experimentally determined for 4-Methoxy-2-butanone using Fourier transform ion cyclotron resonance and high-pressure mass spectrometry. These techniques allowed for the measurement of proton transfer equilibrium constants, providing insights into the intrinsic basicity of the molecule in the gas phase. The paper "Protonation thermochemistry of selected hydroxy- and methoxycarbonyl molecules." delves deeper into the experimental methodology and findings.

Q3: Are there any alternative synthetic pathways to 4-Methoxy-2-butanone beyond the aldol-type reaction?

A3: [] While the provided research excerpts primarily focus on the aldol-type reaction, alternative pathways exist. One example involves the mercuric ion-catalyzed hydration of 1,4-bis(arylthio)-2-butynes in methanol, which produces 1-(arylthio)-4-methoxy-2-butanones . This approach highlights the versatility in synthesizing 4-Methoxy-2-butanone derivatives through different chemical routes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.